
Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The trifluoromethyl group attached to the diazirine ring enhances the compound’s stability and reactivity. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to UV light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method starts with the preparation of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, which is then esterified to form the ethyl ester. The diazirine ring can be synthesized through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Photolysis: UV light is used to induce the formation of reactive intermediates.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Photolysis: The primary product is a carbene intermediate, which can further react with nearby molecules.
Substitution Reactions: The major products depend on the nucleophile used and the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The primary mechanism of action for Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
Comparación Con Compuestos Similares
Ethyl 4-(trifluoromethyl)benzoate: Lacks the diazirine ring but has similar trifluoromethyl functionality.
4-(Trifluoromethyl)benzoic acid: The carboxylic acid analog of Ethyl 4-(trifluoromethyl)benzoate.
Uniqueness: Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is unique due to its diazirine ring, which allows it to form reactive intermediates upon UV exposure. This property is not shared by its analogs, making it particularly useful in photochemistry and photoaffinity labeling.
Propiedades
Fórmula molecular |
C11H9F3N2O2 |
|---|---|
Peso molecular |
258.20 g/mol |
Nombre IUPAC |
ethyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(15-16-10)11(12,13)14/h3-6H,2H2,1H3 |
Clave InChI |
LZCFVOATFSJHGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
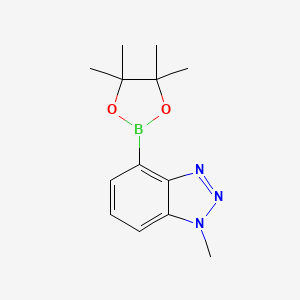
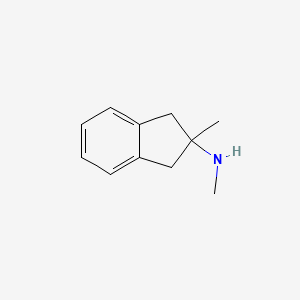
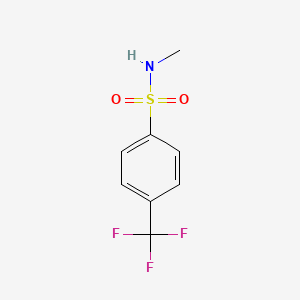
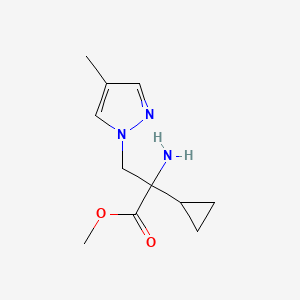
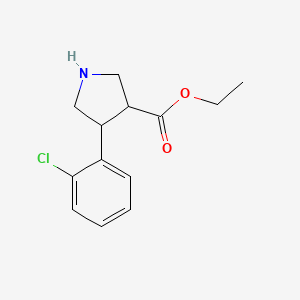
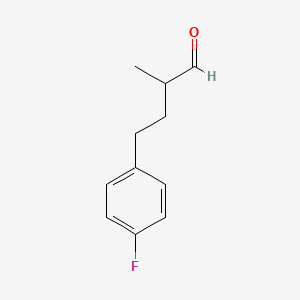
![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)


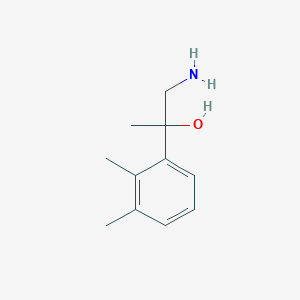
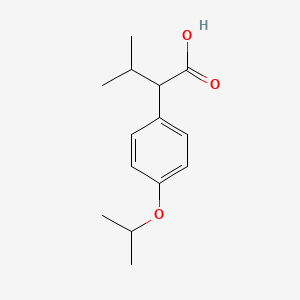
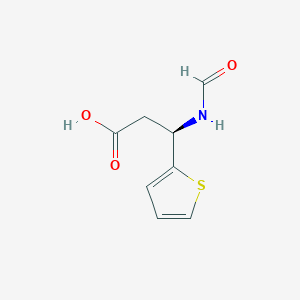
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
